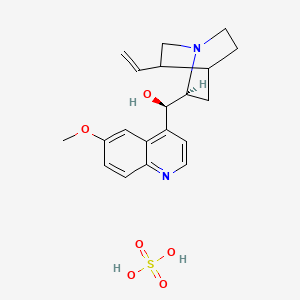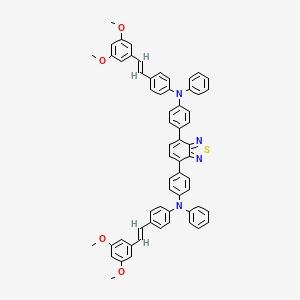
Xylose-d1-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylose-d1-2 is a deuterated form of xylose, a monosaccharide of the aldopentose type consisting of five carbon atoms and an aldehyde functional group. Xylose is a sugar commonly found in wood and is widely used in various industrial applications. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1-2 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the xylose molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques, including chromatography and crystallization.
化学反应分析
Types of Reactions
Xylose-d1-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid.
Reduction: Reduction of this compound can yield xylitol, a common sugar alcohol.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Xylonic acid
Reduction: Xylitol
Substitution: Various substituted xylose derivatives
科学研究应用
Xylose-d1-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of xylose in various organisms.
Medicine: Used in diagnostic tests to study malabsorption and other gastrointestinal conditions.
Industry: Employed in the production of biofuels and biochemicals from lignocellulosic biomass.
作用机制
The mechanism of action of Xylose-d1-2 involves its metabolism through various biochemical pathways. In microorganisms, xylose isomerase and xylulokinase play key roles in converting xylose to xylulose, which then enters the pentose phosphate pathway. The deuterium label in this compound allows researchers to track its metabolic fate and study the kinetics of these reactions.
相似化合物的比较
Similar Compounds
D-Xylonic Acid: A product of xylose oxidation.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Xylooligosaccharides: Short chains of xylose units used as prebiotics.
Uniqueness
Xylose-d1-2 is unique due to its deuterium label, which makes it an invaluable tool in research. The isotopic substitution allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with non-deuterated compounds.
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC 名称 |
(2R,3S,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5D |
InChI 键 |
PYMYPHUHKUWMLA-ITINVTGCSA-N |
手性 SMILES |
[2H][C@]([C@@H](CO)O)([C@H](C=O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)





